Technical Guide: Synthesis and Characterization of 2-Vinyl-5,6,7,8-tetrahydroquinoline
Technical Guide: Synthesis and Characterization of 2-Vinyl-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and characterization methods for 2-Vinyl-5,6,7,8-tetrahydroquinoline. This compound is a derivative of the tetrahydroquinoline scaffold, a structural motif present in numerous biologically active molecules and natural products. The introduction of a vinyl group at the 2-position offers a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science.
Proposed Synthesis Pathway
A two-step synthetic pathway is proposed for the synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline. The first step involves the catalytic hydrogenation of commercially available 2-methylquinoline to yield the precursor, 2-methyl-5,6,7,8-tetrahydroquinoline. The second step is the vinylation of this precursor through a condensation reaction with formaldehyde, adapted from methodologies used for analogous 2-methyl-azaheterocycles.
Caption: Proposed two-step synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis.
Step 1: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline
This procedure is based on established methods for the catalytic hydrogenation of quinoline derivatives.[1]
Materials:
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2-Methylquinoline
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5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst
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Ethanol (solvent)
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High-pressure hydrogenation reactor (e.g., Parr autoclave)
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Hydrogen gas (H₂)
Procedure:
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In a high-pressure reactor, a solution of 2-methylquinoline (1 eq.) in ethanol is prepared.
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The 5% Ru/Al₂O₃ catalyst (5-10 mol%) is carefully added to the solution.
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The reactor is sealed and purged several times with nitrogen gas, followed by hydrogen gas.
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The reactor is pressurized with hydrogen gas to approximately 30-50 bar.
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The reaction mixture is stirred and heated to a temperature between 100-150°C.
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The reaction is monitored for hydrogen uptake. Upon completion, the reactor is cooled to room temperature and carefully depressurized.
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The reaction mixture is filtered to remove the catalyst.
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The solvent is removed from the filtrate under reduced pressure to yield crude 2-methyl-5,6,7,8-tetrahydroquinoline.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline
This protocol is adapted from a patented method for the vinylation of 2-methylquinoline derivatives.
Materials:
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2-Methyl-5,6,7,8-tetrahydroquinoline
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Formaldehyde (37% aqueous solution)
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Diethylamine hydrochloride
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Triethylamine
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Ethanol (95%)
Procedure:
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A mixture of 2-methyl-5,6,7,8-tetrahydroquinoline (1 eq.), 37% formaldehyde solution (1.3 eq.), triethylamine (a catalytic amount), and 95% ethanol is prepared in a round-bottom flask.
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The mixture is stirred and heated to approximately 60°C until all solids dissolve.
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A separate solution of diethylamine hydrochloride (1.3 eq.) in a 1:1 mixture of ethanol and water is prepared.
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The diethylamine hydrochloride solution is added dropwise to the reaction mixture.
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The reaction is heated to reflux and monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The residue is taken up in water and extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica gel to yield 2-Vinyl-5,6,7,8-tetrahydroquinoline.
Characterization of Intermediates and Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Characterization Data for 2-Methyl-5,6,7,8-tetrahydroquinoline
| Property | Data |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, predicted) | δ 7.0-7.2 (d, 1H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 2.7-2.9 (t, 2H, -CH₂-), 2.4 (s, 3H, -CH₃), 1.8-2.0 (m, 2H, -CH₂-), 1.7-1.8 (m, 2H, -CH₂-) ppm |
| ¹³C NMR (CDCl₃, predicted) | δ 155-157, 145-147, 135-137, 125-127, 120-122, 30-32, 28-30, 22-24, 21-23 ppm |
| Mass Spectrum (EI) | m/z (%): 147 (M⁺), 146, 132, 118 |
| IR Spectrum (neat) | ν (cm⁻¹): 3050-2800 (C-H), 1600-1580 (C=N), 1500-1450 (C=C) |
Predicted Characterization Data for 2-Vinyl-5,6,7,8-tetrahydroquinoline
| Property | Predicted Data |
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 159.23 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, predicted) | δ 7.1-7.3 (d, 1H, Ar-H), 6.9-7.1 (d, 1H, Ar-H), 6.6-6.8 (dd, 1H, -CH=CH₂), 6.1-6.3 (d, 1H, =CH₂), 5.4-5.6 (d, 1H, =CH₂), 2.8-3.0 (t, 2H, -CH₂-), 1.8-2.0 (m, 4H, -CH₂-CH₂-) ppm |
| ¹³C NMR (CDCl₃, predicted) | δ 156-158, 145-147, 136-138, 135-137, 125-127, 120-122, 115-117, 30-32, 28-30, 22-24 ppm |
| Mass Spectrum (EI) | m/z (%): 159 (M⁺), 158, 144, 130 |
| IR Spectrum (neat) | ν (cm⁻¹): 3080-3000 (=C-H), 3000-2800 (C-H), 1640-1620 (C=C vinyl), 1600-1580 (C=N), 1500-1450 (C=C) |
Experimental Workflow and Logic
The overall process from starting materials to the final characterized product follows a logical workflow.
Caption: General workflow for the synthesis and characterization of 2-Vinyl-5,6,7,8-tetrahydroquinoline.
Conclusion
This technical guide outlines a robust and feasible approach for the synthesis and characterization of 2-Vinyl-5,6,7,8-tetrahydroquinoline. The proposed two-step synthesis is based on well-established chemical transformations. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the exploration of this versatile scaffold for various applications.
